molecular formula C12H6Cl2F2N2O B1433082 2-chloro-N-(2-chloro-3-fluoropyridin-4-yl)-6-fluorobenzamide CAS No. 1365991-97-4

2-chloro-N-(2-chloro-3-fluoropyridin-4-yl)-6-fluorobenzamide

Cat. No. B1433082
M. Wt: 303.09 g/mol
InChI Key: DDSXRUDLQQTJDK-UHFFFAOYSA-N
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Description

“2-chloro-N-(2-chloro-3-fluoropyridin-4-yl)-6-fluorobenzamide” is a fluorinated pyridine compound . Fluoropyridines are interesting due to their unusual physical, chemical, and biological properties, which are attributed to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .


Synthesis Analysis

The synthesis of fluoropyridines is a challenging problem. The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . For example, 2-fluoropyridines were prepared in 91–94% yields by diazotization of 2-aminopyridines with sodium nitrite in anhydrous HF or HF-pyridine complex .

Scientific Research Applications

Metallation of π-Deficient Heterocyclic Compounds

Research on the metallation of π-deficient heterocyclic compounds, including the study of 3-fluoropyridine metallation regioselectivity, highlights the importance of this chemical process in synthetic chemistry. Specifically, the lithiation of 3-fluorophyridine, achieved through the use of butyllithium-polyamine chelates or lithium diisopropylamide at low temperatures, demonstrates chemoselectivity that can be directed either at the 2- or 4-position. This regioselectivity is essential for synthesizing 2,3- or 3,4-disubstituted pyridines, offering a pathway to a variety of compounds with potential applications in medicinal chemistry and material science (Marsais & Quéguiner, 1983).

Synthesis of Key Intermediates

The practical synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate for the manufacture of various pharmaceuticals and materials, exemplifies the utility of complex fluoroorganic compounds in industrial chemistry. The development of an efficient synthesis method for this compound, avoiding the use of costly and toxic reagents, underlines the importance of research into fluoroorganic chemistry for advancing sustainable manufacturing processes (Qiu et al., 2009).

properties

IUPAC Name

2-chloro-N-(2-chloro-3-fluoropyridin-4-yl)-6-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2F2N2O/c13-6-2-1-3-7(15)9(6)12(19)18-8-4-5-17-11(14)10(8)16/h1-5H,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSXRUDLQQTJDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NC2=C(C(=NC=C2)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-chloro-3-fluoropyridin-4-yl)-6-fluorobenzamide

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-3-fluoropyridin-4-ylamine (293 mg, 2.0 mmol), 2-chloro-6-fluoro-benzoyl chloride (400 mg, 2.07 mmol) and triethylamine (300 μL, 218 mg, 2.15 mmol) in dioxane (6 mL) was heated at 50° C. for 4 hours. After cooling to ambient temperature, triethylamine (60 μL) and 2-chloro-6-fluorobenzoyl chloride (40 μL) were added. The resultant mixture was heated under reflux for a further 2 hours. The reaction mixture was cooled and concentrated under reduced pressure. The residue was purified by silica gel flash chromatography eluting with DCM and the resultant solid was triturated in diethyl ether, filtered, and dried to give the desired compound as a white solid (380 mg, 63% yield). 1H NMR (400 MHz, DMSO-d6): δ 11.46 (br s, 1H), 8.27-8.23 (m, 2H), 7.59 (td, J=8.3, 6.2 Hz, 1H), 7.47 (d, J=8.1 Hz, 1H), 7.42-7.37 (m, 1H). LCMS (Method C): RT=3.34 min, m/z: 303 [M+H+].
Quantity
293 mg
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
300 μL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
60 μL
Type
reactant
Reaction Step Two
Quantity
40 μL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
63%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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